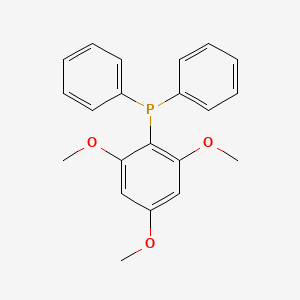
Diphenyl(2,4,6-trimethoxyphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2,4,6-trimethoxyphenyl)phosphane is an organophosphorus compound known for its strong Lewis-basic properties. It is a triarylphosphine with the chemical formula C27H33O9P and a molar mass of 532.526 g/mol . This compound is utilized in various chemical reactions due to its ability to act as a nucleophile and a ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(2,4,6-trimethoxyphenyl)phosphane can be synthesized through the reaction of diphenylphosphine with 2,4,6-trimethoxybenzaldehyde under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of the aldehyde .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2,4,6-trimethoxyphenyl)phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, aldehydes, and ketones. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, substituted phosphines, and various organophosphorus compounds .
Scientific Research Applications
Diphenyl(2,4,6-trimethoxyphenyl)phosphane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl(2,4,6-trimethoxyphenyl)phosphane involves its ability to act as a Lewis base. It can donate a pair of electrons to form a bond with an electron-deficient species. This property makes it an effective catalyst in various chemical reactions, including the Mukaiyama aldol reaction and group-transfer polymerization . The compound can also deprotonate alcohols, forming nucleophilic alkoxides that participate in Michael addition reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Another triarylphosphine with similar Lewis-basic properties.
Triphenylphosphine: A widely used phosphine ligand in various catalytic reactions.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymerization reactions.
Uniqueness
Diphenyl(2,4,6-trimethoxyphenyl)phosphane is unique due to its strong nucleophilic properties and its ability to act as a versatile ligand in various catalytic processes. Its trimethoxyphenyl groups provide steric hindrance, enhancing its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
85417-70-5 |
|---|---|
Molecular Formula |
C21H21O3P |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
diphenyl-(2,4,6-trimethoxyphenyl)phosphane |
InChI |
InChI=1S/C21H21O3P/c1-22-16-14-19(23-2)21(20(15-16)24-3)25(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15H,1-3H3 |
InChI Key |
DWKTZPDYGDUGSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)P(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















